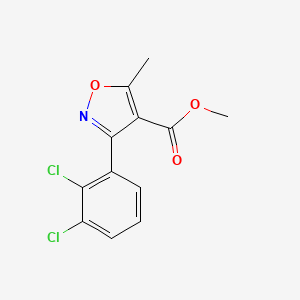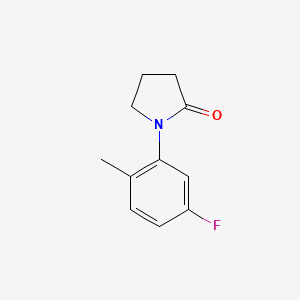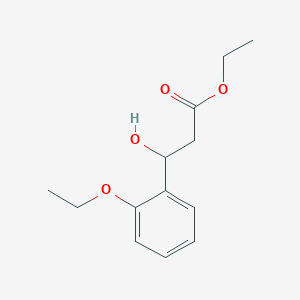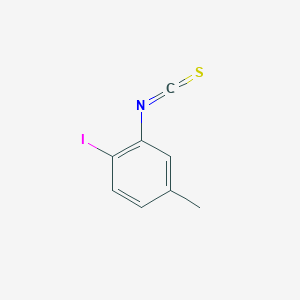
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1-phenyl-4-pyrazolyl)acrylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Similar structure but lacks the pyrazole moiety.
3-(1-Phenyl-4-pyrazolyl)isoxazole: Lacks the carboxylic acid group.
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole: Lacks the carboxylic acid group.
Uniqueness
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid is unique due to the presence of both the isoxazole and pyrazole rings, along with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C14H11N3O3 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
5-methyl-3-(1-phenylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-9-12(14(18)19)13(16-20-9)10-7-15-17(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
PXMPQKJCXCBKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CN(N=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)

![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)

![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)

![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)




